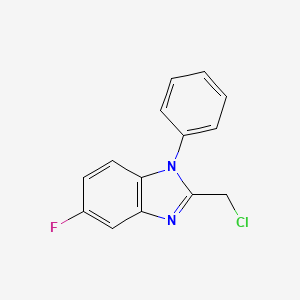

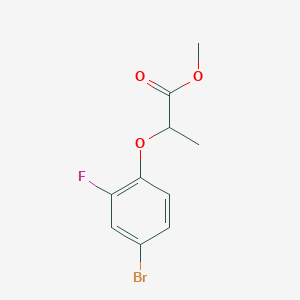

![molecular formula C24H23N3OS B2489178 3-allyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1111170-69-4](/img/structure/B2489178.png)

3-allyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidinones and their derivatives, including thieno[2,3-d]pyrimidines, are a class of compounds known for their diverse biological activities and applications in medicinal chemistry. They often serve as key frameworks for the development of drugs targeting various diseases due to their pharmacological properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves condensation reactions, starting from various precursors like amino triazoles, aldehydes, and ketones. A notable method is the one-step synthesis approach for thieno[2,3-d]pyrimidin-4(3H)-ones through a catalytic four-component reaction, showcasing the efficiency and green chemistry principles by minimizing steps and utilizing less hazardous reagents (Shi et al., 2018).

Scientific Research Applications

Synthesis and Antitumor Activity

Pyrrolo[2,3-d]pyrimidine derivatives have been extensively studied for their antitumor properties. For instance, the synthesis of classical antifolates based on this scaffold showed potent inhibitory activity against both human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), essential enzymes for DNA synthesis in cancer cells. This dual inhibition mechanism suggests potential for comprehensive antitumor effects. Specifically, certain derivatives demonstrated significant potency in inhibiting the growth of human tumor cell lines, highlighting their therapeutic potential in cancer treatment (Gangjee et al., 2005).

Antimicrobial and Anti-inflammatory Applications

Newly synthesized pyrrolopyrimidine compounds have shown promising antimicrobial and anti-inflammatory activities. These compounds were characterized for their biological activities and some exhibited significant effects, suggesting their utility in addressing infections and inflammation (Ashalatha et al., 2007). This application area is crucial given the rising resistance to existing antimicrobial agents and the need for novel therapeutic options.

Anticonvulsant Properties

Research into the alkylation of pyrimidinones has led to the discovery of compounds with potential anticonvulsant properties. The synthesis process yielded derivatives that, upon pharmacological screening, exhibited notable efficacy in models of pentylenetetrazole-induced seizures in rats. These findings indicate a promising avenue for the development of new anticonvulsant drugs, which is significant given the ongoing need for more effective treatments for epilepsy and related disorders (Severina et al., 2019).

Development of HIV-1 Reverse Transcriptase Inhibitors

The synthesis of pyrrolopyrimidine derivatives has also been explored for their potential role in HIV treatment. Certain derivatives have been evaluated for their activity against HIV-1, with some showing moderate to good effectiveness. This research is particularly relevant for the development of new non-nucleoside reverse transcriptase inhibitors, a class of antiretroviral drugs used to treat HIV (Khalifa & Al-Omar, 2014).

Mechanism of Action

properties

IUPAC Name |

5-methyl-2-[(4-methylphenyl)methylsulfanyl]-7-phenyl-3-prop-2-enylpyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3OS/c1-4-14-27-23(28)22-21(20(15-26(22)3)19-8-6-5-7-9-19)25-24(27)29-16-18-12-10-17(2)11-13-18/h4-13,15H,1,14,16H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXMRXVUXIGSEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC=C)N(C=C3C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

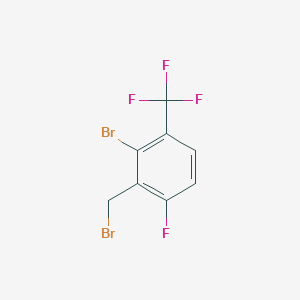

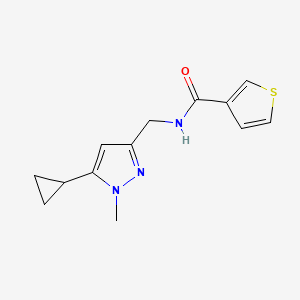

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2489097.png)

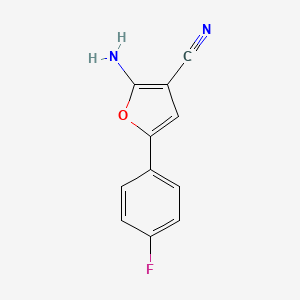

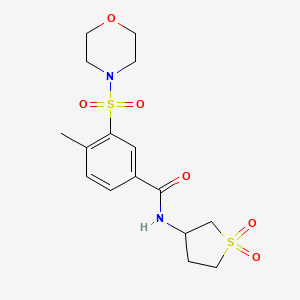

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-morpholinopropanamide](/img/structure/B2489105.png)

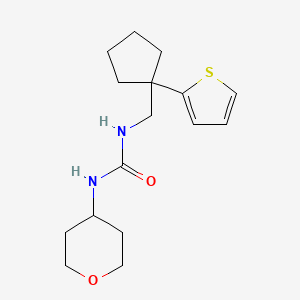

![6-methyl-2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2489111.png)

![7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489113.png)

![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![(2Z)-N-acetyl-6-chloro-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2489117.png)

![(NE)-N-[4-chloro-5-formyl-3-(2-methoxyphenyl)-1,3-thiazol-2-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B2489118.png)